2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE
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Overview
Description
2-[4-(2-Chloro-4-fluorobenzyl)piperazino]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-4-fluorobenzyl)piperazino]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-[4-(2-Chloro-4-fluorobenzyl)piperazino]acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 2-[4-(2-chloro-4-fluorobenzyl)piperazino]acetamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring allows it to bind to certain receptors or enzymes, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity for these targets, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(2-chloro-4-fluorobenzyl)piperazino]acetamide include:
- 2-Chloro-4-fluorobenzyl bromide
- 2-Chloro-4-fluorobenzyl alcohol
- 2-Chloro-4-fluorobenzyl chloride .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications .
Properties
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c14-12-7-11(15)2-1-10(12)8-17-3-5-18(6-4-17)9-13(16)19/h1-2,7H,3-6,8-9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQSLIIISBTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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